molecular formula C11H24NO3PS B13967954 Phosphorothioic acid, S-(2-diisopropylaminoethyl) O,O-cyclic trimethylene ester CAS No. 58607-62-8

Phosphorothioic acid, S-(2-diisopropylaminoethyl) O,O-cyclic trimethylene ester

Cat. No.: B13967954
CAS No.: 58607-62-8
M. Wt: 281.35 g/mol
InChI Key: OTGROTPYXLDXNZ-UHFFFAOYSA-N
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Description

Phosphorothioic acid, S-(2-diisopropylaminoethyl) O,O-cyclic trimethylene ester is a chemical compound with significant applications in various fields. This compound is known for its unique structure, which includes a phosphorothioic acid core and a cyclic trimethylene ester group. It is often used in scientific research due to its distinctive properties and reactivity.

Preparation Methods

The synthesis of Phosphorothioic acid, S-(2-diisopropylaminoethyl) O,O-cyclic trimethylene ester typically involves the reaction of phosphorothioic acid derivatives with diisopropylaminoethyl and cyclic trimethylene ester groups. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to maintain consistency and efficiency.

Chemical Reactions Analysis

Phosphorothioic acid, S-(2-diisopropylaminoethyl) O,O-cyclic trimethylene ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form phosphorothioate derivatives.

    Reduction: Reduction reactions can convert it into phosphorothioic acid derivatives.

    Substitution: It can undergo substitution reactions where the diisopropylaminoethyl group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Phosphorothioic acid, S-(2-diisopropylaminoethyl) O,O-cyclic trimethylene ester has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: This compound is studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Phosphorothioic acid, S-(2-diisopropylaminoethyl) O,O-cyclic trimethylene ester involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways, which are crucial for its biological effects.

Comparison with Similar Compounds

Phosphorothioic acid, S-(2-diisopropylaminoethyl) O,O-cyclic trimethylene ester can be compared with other similar compounds such as:

    Phosphorothioic acid, S-2,3-diaminopropyl ester: This compound has a similar phosphorothioic acid core but different substituents, leading to distinct reactivity and applications.

    Phosphorothioic acid, O,O-dimethyl S-(2-(methylthio)ethyl) ester: This compound also contains a phosphorothioic acid core but with different ester groups, resulting in unique chemical properties.

Properties

CAS No.

58607-62-8

Molecular Formula

C11H24NO3PS

Molecular Weight

281.35 g/mol

IUPAC Name

N-[2-[(2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)sulfanyl]ethyl]-N-propan-2-ylpropan-2-amine

InChI

InChI=1S/C11H24NO3PS/c1-10(2)12(11(3)4)6-9-17-16(13)14-7-5-8-15-16/h10-11H,5-9H2,1-4H3

InChI Key

OTGROTPYXLDXNZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CCSP1(=O)OCCCO1)C(C)C

Origin of Product

United States

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